molecular formula C11H18 B13587069 (2-Methylbut-3-yn-2-yl)cyclohexane

(2-Methylbut-3-yn-2-yl)cyclohexane

Cat. No.: B13587069
M. Wt: 150.26 g/mol
InChI Key: PCKFBGABNODKJD-UHFFFAOYSA-N
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Description

(2-Methylbut-3-yn-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane typically involves the alkylation of cyclohexane with 2-methylbut-3-yn-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne and promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbut-3-yn-2-yl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

(2-Methylbut-3-yn-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetylene: Similar structure with a cyclohexane ring and an alkyne group.

    2-Methylbut-3-yn-2-ol: Contains a similar alkyne group but with a hydroxyl substitution.

    Cyclohexylmethylacetylene: Another compound with a cyclohexane ring and an alkyne group.

Uniqueness

(2-Methylbut-3-yn-2-yl)cyclohexane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2-methylbut-3-yn-2-ylcyclohexane

InChI

InChI=1S/C11H18/c1-4-11(2,3)10-8-6-5-7-9-10/h1,10H,5-9H2,2-3H3

InChI Key

PCKFBGABNODKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1CCCCC1

Origin of Product

United States

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